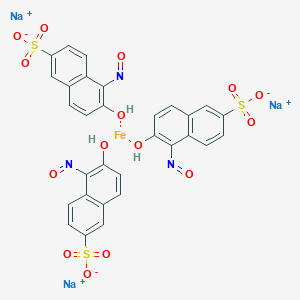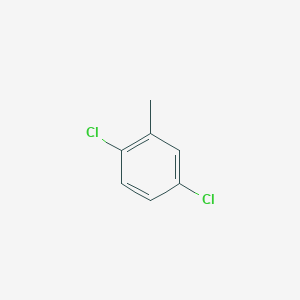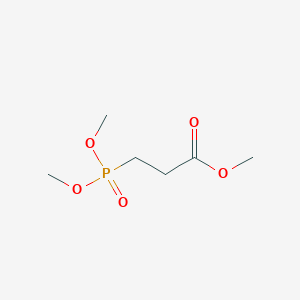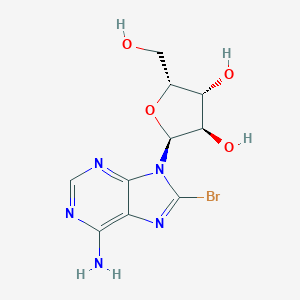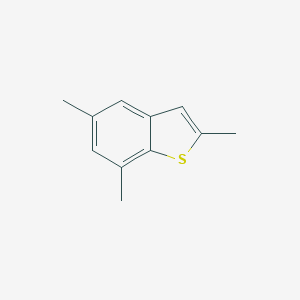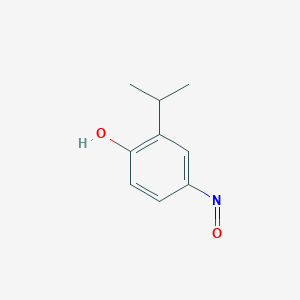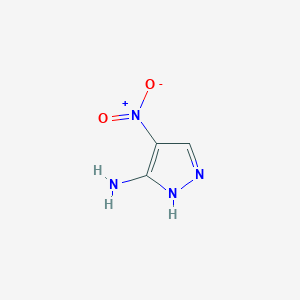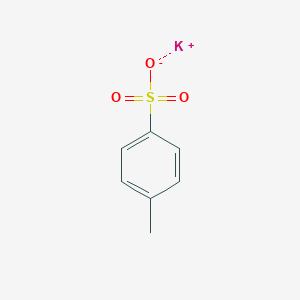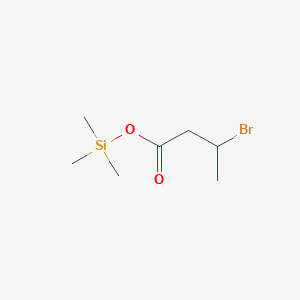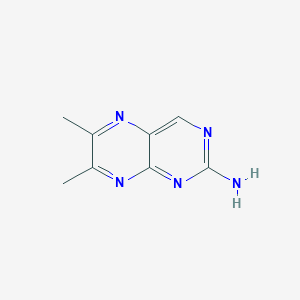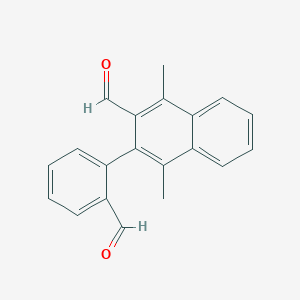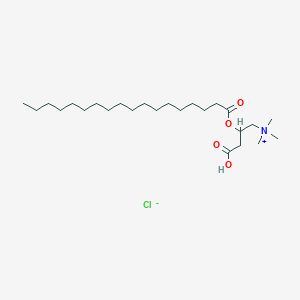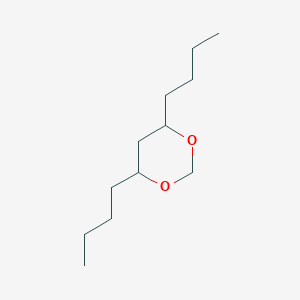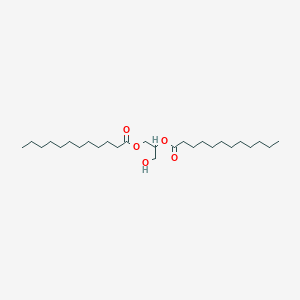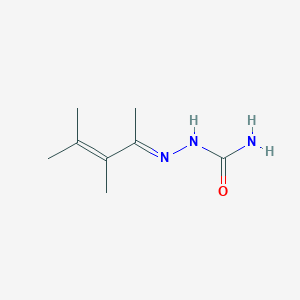
3-Penten-2-one, 3,4-dimethyl-, semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Penten-2-one, 3,4-dimethyl-, semicarbazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a semicarbazone derivative of 3,4-dimethylpentanone, which is commonly used as a flavoring agent in the food industry. In
Applications De Recherche Scientifique
3-Penten-2-one, 3,4-dimethyl-, semicarbazone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, it has been used as a ligand in metal-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 3-Penten-2-one, 3,4-dimethyl-, semicarbazone is not well understood. However, it is believed to exert its biological effects through the inhibition of enzymes involved in various metabolic pathways. For example, it has been shown to inhibit the growth of certain bacteria by inhibiting the enzyme enoyl-ACP reductase, which is involved in the biosynthesis of fatty acids.
Effets Biochimiques Et Physiologiques
3-Penten-2-one, 3,4-dimethyl-, semicarbazone has been shown to have a variety of biochemical and physiological effects. It has been found to have antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been found to have antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Penten-2-one, 3,4-dimethyl-, semicarbazone in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-Penten-2-one, 3,4-dimethyl-, semicarbazone. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. Another area of interest is its potential as a ligand in metal-catalyzed reactions. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the pharmaceutical industry.
Méthodes De Synthèse
The synthesis of 3-Penten-2-one, 3,4-dimethyl-, semicarbazone involves the reaction of 3,4-dimethylpentanone with semicarbazide hydrochloride in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then converted to the semicarbazone by the addition of semicarbazide. The product is obtained as a white crystalline solid with a melting point of 170-172°C.
Propriétés
Numéro CAS |
16983-60-1 |
|---|---|
Nom du produit |
3-Penten-2-one, 3,4-dimethyl-, semicarbazone |
Formule moléculaire |
C8H15N3O |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea |
InChI |
InChI=1S/C8H15N3O/c1-5(2)6(3)7(4)10-11-8(9)12/h1-4H3,(H3,9,11,12)/b10-7+ |
Clé InChI |
BEIIASFSBPBBLX-JXMROGBWSA-N |
SMILES isomérique |
CC(=C(C)/C(=N/NC(=O)N)/C)C |
SMILES |
CC(=C(C)C(=NNC(=O)N)C)C |
SMILES canonique |
CC(=C(C)C(=NNC(=O)N)C)C |
Autres numéros CAS |
16983-60-1 |
Synonymes |
3,4-Dimethyl-3-penten-2-one semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



